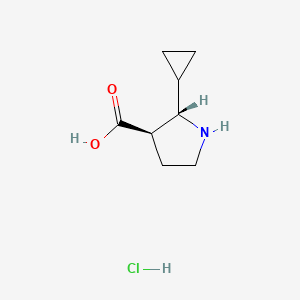

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride

描述

属性

IUPAC Name |

(2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-4-9-7(6)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMDBTKBPXNJFD-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@@H]1C(=O)O)C2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or amines.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve the use of carbon dioxide or carboxylating agents.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be used to scale up production efficiently.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

Oxidation: Cyclopropyl ketones, cyclopropyl alcohols.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 221.72 g/mol

- IUPAC Name : (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid; hydrochloride

The compound features a cyclopropyl group attached to a pyrrolidine ring, which is known to influence its interaction with biological targets, particularly in the central nervous system.

Neuropharmacology

Research indicates that (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid; hydrochloride exhibits properties that may modulate neurotransmitter systems. Its potential interactions with receptors in the central nervous system suggest applications in treating neurological disorders such as anxiety and depression.

- Binding Studies : Preliminary studies have shown that this compound may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and pain perception. Further research is needed to elucidate these mechanisms.

Synthesis of Bioactive Compounds

This compound can serve as a building block in the synthesis of more complex pharmaceuticals. Its unique stereochemistry allows for the development of derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2R,3S)-3-Cyclopropyl-1-pyrrolidinecarboxylic Acid | Contains a cyclopropyl group on a different position | Exhibits different biological activity profiles |

| (2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic Acid | Stereoisomer with opposite configuration | Potentially different pharmacokinetic properties |

| (2S)-Pyrrolidine-2-carboxylic Acid | Lacks cyclopropyl group | Simpler structure with less steric hindrance |

Analgesic Properties

Studies have explored the analgesic effects of compounds related to (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid; hydrochloride. These investigations focus on its ability to modulate pain pathways, potentially leading to new treatments for chronic pain conditions.

Anxiety and Depression Models

In animal models, this compound has been tested for its anxiolytic effects. Results indicate a reduction in anxiety-like behavior, suggesting its potential as a therapeutic agent for anxiety disorders.

作用机制

The mechanism of action of (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

相似化合物的比较

Similar Compounds

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid: The free acid form without the hydrochloride salt.

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxamide: An amide derivative with different chemical properties.

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylate esters: Ester derivatives with varied solubility and reactivity.

Uniqueness

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The hydrochloride salt form also provides enhanced solubility and stability, making it more suitable for certain applications compared to its free acid or ester counterparts.

生物活性

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a pyrrolidine ring, which contributes to its unique biological activity. Its molecular formula is CHNO·HCl, with a molecular weight of approximately 180.64 g/mol.

Research has indicated that (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid acts primarily as an antagonist at the NMDA (N-methyl-D-aspartate) receptors, which are critical in synaptic plasticity and memory function. The compound exhibits selective binding affinity towards the GluN1/GluN2A subunit over other NMDA receptor subtypes, suggesting a potential role in neuroprotective strategies and treatment of neurodegenerative diseases .

Pharmacological Effects

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from excitotoxicity mediated by glutamate, a common pathological feature in conditions like Alzheimer's disease and multiple sclerosis. Studies demonstrated IC50 values as low as 200 nM for NMDA receptor antagonism .

- Antibacterial Activity : Although primarily studied for its neuropharmacological effects, preliminary investigations suggest that derivatives of this compound may possess antibacterial properties against various strains, including those resistant to conventional antibiotics .

- Potential Anti-Cancer Effects : Recent studies indicate that (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid may enhance the efficacy of chemotherapeutic agents such as sorafenib in vitro. This suggests a synergistic effect that could be exploited in cancer therapy .

Neuroprotective Efficacy

A study published in Nature demonstrated that (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid significantly reduced neuronal apoptosis induced by excessive glutamate concentrations in cultured cortical neurons. The study highlighted the compound's ability to modulate calcium influx through NMDA receptors, thereby mitigating excitotoxic damage .

Antibacterial Activity

In another investigation focusing on the antibacterial properties of pyrrolidine derivatives, (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid was found to exhibit moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This finding positions the compound as a potential lead for developing new antibacterial agents .

Summary of Research Findings

常见问题

Basic: What synthetic strategies are commonly employed to synthesize (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid hydrochloride while preserving stereochemical integrity?

Methodological Answer:

Stereoselective synthesis of this compound typically involves:

- Chiral Pool Approach : Starting from enantiomerically pure precursors, such as cyclopropane-containing amino acids or proline derivatives, to retain stereochemistry .

- Asymmetric Catalysis : Use of chiral catalysts (e.g., organocatalysts or transition-metal complexes) during cyclopropanation or ring-closing steps to control the (2S,3R) configuration .

- Post-Functionalization : Introducing the cyclopropyl group via alkylation or cross-coupling reactions after constructing the pyrrolidine core. Final hydrochlorination is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol/water mixtures) .

Basic: How is the absolute configuration of (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid hydrochloride experimentally determined?

Methodological Answer:

Absolute configuration is resolved using:

- X-ray Crystallography : Single-crystal analysis with Cu/MoKα radiation, refining hydrogen-bonding networks and comparing anisotropic displacement parameters to confirm stereochemistry. For example, related pyrrolidine derivatives were validated using D-glucose-derived precursors as chiral templates .

- Chiral HPLC or CE : Comparing retention times with enantiomeric standards under optimized mobile-phase conditions (e.g., hexane/isopropanol with chiral stationary phases) .

- Optical Rotation : Cross-referencing experimental [α]D values with literature data for analogous compounds .

Advanced: How can researchers resolve contradictions in biological activity data arising from enantiomeric impurities in synthesized batches?

Methodological Answer:

Contradictions often stem from undetected enantiomers or diastereomers. Mitigation strategies include:

- Strict QC Protocols :

- Reproducibility Controls : Replicate syntheses with varying catalysts (e.g., Jacobsen’s catalyst vs. Sharpless epoxidation) to isolate stereochemical outcomes .

- Biological Assay Validation : Test enantiomerically pure samples in parallel to correlate activity with specific configurations .

Advanced: What experimental and computational methods are used to analyze the hydrogen-bonding network and stability of this compound in solid-state formulations?

Methodological Answer:

- X-ray Diffraction : Resolve intermolecular interactions (e.g., O–H⋯O, N–H⋯O) and calculate hydrogen-bond geometry (distance, angle) using software like SHELXL . For example, related pyrrolidine derivatives exhibit 3D networks with 5 H-bonds per molecule, stabilizing the crystal lattice .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability (decomposition >200°C) and hygroscopicity under varying humidity .

- Molecular Dynamics (MD) Simulations : Model packing efficiency and predict solubility using force fields (e.g., AMBER) .

Basic: What structural motifs in (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid hydrochloride influence its pharmacological potential?

Methodological Answer:

Key motifs include:

- Cyclopropyl Group : Enhances metabolic stability by reducing oxidative degradation in vivo .

- Pyrrolidine Core : Mimics proline-like conformations, enabling interactions with enzymes (e.g., peptidases) or transporters .

- Carboxylic Acid : Facilitates salt formation (hydrochloride) for improved aqueous solubility and bioavailability .

- Stereochemistry : The (2S,3R) configuration may optimize binding to chiral biological targets (e.g., GPCRs) .

Advanced: How can researchers optimize reaction conditions to minimize racemization during cyclopropane ring formation?

Methodological Answer:

- Low-Temperature Conditions : Perform cyclopropanation at –20°C to –78°C to suppress thermal racemization .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive sites during ring closure .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediate configurations .

- Catalyst Screening : Test palladium or copper catalysts with chiral ligands (e.g., BINAP) for enantioselectivity .

Advanced: What in silico approaches are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with receptors (e.g., serotonin transporters). Focus on hydrogen bonds between the carboxylic acid and active-site residues .

- QSAR Modeling : Train models on pyrrolidine derivatives to correlate substituent effects (e.g., cyclopropyl vs. phenyl) with IC50 values .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for stereoisomers to predict (2S,3R) selectivity over (2R,3S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。